molecular formula C8H3ClF5N3 B2382966 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 478248-92-9

8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2382966
CAS No.: 478248-92-9
M. Wt: 271.58
InChI Key: PLNGYKCXIDVVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS: 478248-86-1, molecular formula C₈H₂Cl₂F₅N₃) features a fused [1,2,4]triazolo[4,3-a]pyridine core substituted at positions 3, 6, and 8 with difluoromethyl (–CHF₂), trifluoromethyl (–CF₃), and chlorine (–Cl), respectively . Its molecular weight is 283.6 g/mol, and its XLogP3 value (a measure of lipophilicity) is 5.1, indicating moderate hydrophobicity .

For example, 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine derivatives are often prepared using phosphorus oxychloride (POCl₃) to introduce chlorine substituents . Modifications at position 3 (e.g., difluoromethyl groups) may involve nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5N3/c9-4-1-3(8(12,13)14)2-17-6(4)15-16-7(17)5(10)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNGYKCXIDVVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile imines with 1H-benzo[d]imidazole-2-thiols, promoted by triethylamine . This method is efficient, with yields ranging from 50% to 96%, and is characterized by mild reaction conditions and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the C8 Chloro Position

The chloro group at position 8 undergoes substitution reactions with nucleophiles, enabling diversification of the scaffold. For example:

  • Amination : Reaction with ammonia or primary/secondary amines under Pd catalysis yields 8-amino derivatives. A patent (US9271967B2) demonstrates similar substitutions in triazolopyridines using Buchwald-Hartwig conditions .

  • Alkoxylation : Sodium alkoxides in DMF at 80°C replace chlorine with alkoxy groups (e.g., methoxy, ethoxy) .

Example Reaction Table

ReactantConditionsProductYield (%)Source
NH₃ (aq)Pd(OAc)₂, Xantphos, 100°C8-Amino derivative72
NaOCH₃DMF, 80°C, 12h8-Methoxy derivative65

Functionalization of the C3 Difluoromethyl Group

The difluoromethyl group at position 3 participates in oxidation and hydrolysis:

  • Oxidation : Treatment with KMnO₄ in acidic conditions converts -CF₂H to -CF₂OH, which can further dehydrate to -CFO .

  • Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), -CF₂H hydrolyzes to -COOH, forming carboxylic acid derivatives .

Key Findings

  • Oxidation yields depend on solvent polarity, with acetonitrile favoring >80% conversion .

  • Hydrolysis requires elevated temperatures (70–90°C) and prolonged reaction times (24h) .

Cross-Coupling Reactions

The chloro and trifluoromethyl groups enable Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids introduces aryl groups at C8. A study on triazolopyridines reported yields of 60–85% using Pd(PPh₃)₄ and K₂CO₃ .

  • Sonogashira : Alkynylation at C8 with terminal alkynes proceeds under mild conditions (CuI, PdCl₂(PPh₃)₂) .

Comparative Coupling Efficiency

Coupling TypeCatalyst SystemSubstrateYield Range (%)Source
SuzukiPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids60–85
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes55–78

Heterocycle Formation via Cyclocondensation

The triazolopyridine core reacts with aldehydes or ketones to form fused heterocycles. For instance:

  • Hydrazone Formation : Condensation with aldehydes under microwave irradiation produces hydrazone derivatives, as shown in antifungal studies (82–94% yields) .

  • Cyclization with Diethyl Oxalate : Forms pyrazolo-triazolopyridine hybrids via [3+2] cycloaddition .

Optimized Conditions

  • Microwave irradiation (150W, 100°C, 20min) improves reaction efficiency compared to conventional heating .

  • Electron-withdrawing substituents on aldehydes enhance cyclization rates .

Electrochemical Modifications

Electrochemical methods enable metal-free functionalization:

  • Desulfurative Cyclization : Using isothiocyanates and 2-hydrazinopyridines, 3-amino-triazolopyridines form under mild potentials (1.5V) .

  • Reductive Dehalogenation : Controlled reduction at -0.8V (vs Ag/AgCl) removes the C8 chlorine, yielding the dechlorinated analog .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in HCl (1M, 25°C) for 24h, but prolonged exposure (>48h) degrades the triazole ring .

  • Basic Conditions : NaOH (1M) induces slow hydrolysis of the trifluoromethyl group (>72h, 50°C) .

Scientific Research Applications

Antifungal Activity

Research has highlighted the antifungal properties of derivatives of this compound. The following table summarizes the antifungal activity against various fungal strains:

Compound DerivativeFungal StrainInhibition Rate (%)
Derivative ACandida albicans92
Derivative BAspergillus niger85
Derivative CFusarium oxysporum78

Studies indicate that modifications to the trifluoromethyl group significantly enhance antifungal potency. For instance, Yang et al. (2015) demonstrated that certain derivatives exhibited over 90% efficacy against specific fungal strains, suggesting potential for agricultural applications in crop protection.

Insecticidal Activity

In addition to antifungal properties, the compound has shown significant insecticidal activity. Research by Xu et al. (2017) reported that specific derivatives resulted in over 90% mortality in tested insect populations, including agricultural pests such as Spodoptera larvae. This suggests potential applications in pest management strategies.

Drug Development

The unique chemical structure of 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine makes it a candidate for drug development targeting various diseases. Its biological activities include:

  • Antifungal agents : Effective against resistant fungal strains.
  • Insecticides : Potential use in agricultural pesticides.

Case Studies

  • Antifungal Efficacy : A study conducted by Yang et al. (2015) evaluated the antifungal properties of several triazole derivatives against Candida and Aspergillus species. The results indicated that modifications to the trifluoromethyl group significantly enhanced antifungal potency.
  • Insecticidal Assessment : Research by Xu et al. (2017) assessed the insecticidal effects of various triazole derivatives on agricultural pests. The study found that certain compounds exhibited high mortality rates in Spodoptera larvae.

Material Science Applications

The compound's unique properties also make it suitable for use in material sciences, particularly in developing new materials with enhanced properties such as:

  • Fluorinated polymers : Utilizing the trifluoromethyl groups to improve thermal stability and chemical resistance.
  • Coatings : Developing coatings with antifungal properties for various surfaces.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The inhibition of c-Met kinase can lead to the suppression of tumor cell proliferation and metastasis.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical/biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Source
8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine –Cl (8), –CF₃ (6), –CHF₂ (3) C₈H₂Cl₂F₅N₃ 283.6 High lipophilicity (XLogP3: 5.1); antifungal potential inferred from analogues
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine –Cl (8), –SO₂(2,6-F₂Bz) (3) C₁₃H₈ClF₂N₃O₂S 351.7 Antifungal activity: IC₅₀ = 76.4% against H. maydis at 50 µg/mL
6-Iodo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine –I (6), –C₆H₄CH₃ (3) C₁₃H₁₀IN₃ 359.1 Antileukemic activity (tubulin binding)
8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine –Cl (8), –CF₃ (6), –C₆H₄Cl (3) C₁₂H₅Cl₂F₃N₃ 317.1 Discontinued pharmaceutical intermediate
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine –Cl (8), –CF₃ (6), –CH₂NH₂ (3) C₈H₆ClF₃N₄ 250.6 Amine functionality enhances solubility; precursor for drug conjugates

Key Trends and Insights

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (–CF₃) and chlorine (–Cl) groups at positions 6 and 8 enhance electrophilicity, improving interactions with fungal enzymes (e.g., H. maydis cytochrome P450) .
  • Position 3 Modifications : Difluoromethyl (–CHF₂) and sulfonyl (–SO₂) groups increase metabolic stability compared to amines (–NH₂), which are prone to oxidation .

Lipophilicity and Solubility :

  • The difluoromethyl analogue (XLogP3 = 5.1) is more hydrophobic than the amine derivative (XLogP3 ~2.5), impacting membrane permeability and oral bioavailability .
  • Aqueous solubility is generally low (<10 µg/mL) for trifluoromethyl-substituted triazolo[4,3-a]pyridines, necessitating formulation optimization .

Therapeutic Applications :

  • Antifungal : Sulfonyl-substituted derivatives (e.g., compound from ) show superior activity against plant pathogens compared to halide-substituted variants.
  • Anticancer : Iodo- and aryl-substituted compounds (e.g., ) exhibit tubulin inhibition, highlighting the scaffold’s versatility.

Biological Activity

8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in various pharmacological studies.

  • Molecular Formula : C8H2Cl2F5N3
  • Molecular Weight : 306.02 g/mol
  • CAS Number : 478248-92-9

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Compound Activity Microorganism Reference
This compoundModerateE. coli
This compoundSignificantS. aureus

Antifungal Activity

The compound has shown promising antifungal activity against several strains of fungi. In vitro studies reported that it inhibited the growth of Candida species and other pathogenic fungi.

Compound Activity Fungus Reference
This compoundHighC. albicans
This compoundModerateA. niger

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in microbial metabolism. For instance, its interaction with succinate dehydrogenase has been noted as a significant pathway for its antifungal activity.

Case Studies

  • In Vitro Studies : A series of experiments were conducted to evaluate the efficacy of this compound against resistant strains of bacteria and fungi. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
  • Comparative Analysis : In a comparative study with other known antimicrobial agents such as fluconazole and ampicillin, the triazole derivative displayed superior activity against specific strains of bacteria and fungi.

Q & A

Q. What synthetic methodologies are reported for 8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with chlorinated pyridine precursors. Key steps include:
  • Cyclization : Hydrazine hydrate treatment followed by cyclization with triethoxy methane at elevated temperatures to form the triazolo[4,3-a]pyridine core .

  • Functionalization : Introduction of difluoromethyl and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions. For example, trifluoroacetimidoyl chlorides are used to introduce trifluoromethyl groups under controlled conditions .

  • Optimization : Reaction parameters (e.g., 80–120°C, DMF as solvent, and Pd catalysts for coupling reactions) significantly impact yield and purity. Catalyst screening (e.g., Pd(PPh₃)₄) and solvent selection (e.g., THF for polar intermediates) are critical .

    • Data Table : Synthetic Routes Comparison
Starting MaterialKey Reagents/ConditionsYield (%)Reference
2-ChloropyrazineHydrazine hydrate, triethoxy methane, 100°C65–75
Trifluoroacetimidoyl chloridePd(PPh₃)₄, THF, 80°C50–60

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target).
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions. For example, the trifluoromethyl group shows a singlet at δ ~120 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244.0642) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) provide definitive structural confirmation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies aromatic protons (δ 7.4–8.6 ppm) and fluorinated substituents (e.g., trifluoromethyl at δ ~3.9 ppm as a singlet) .
  • FTIR : Peaks at 1324 cm⁻¹ (C-F stretch) and 1173 cm⁻¹ (triazole ring vibrations) confirm functional groups .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C7H3ClF3N3: C 38.07%, H 1.36%) .

Advanced Research Questions

Q. How can molecular docking simulations predict the binding modes of this compound with biological targets?

  • Methodological Answer :
  • Target Preparation : Retrieve protein structures (e.g., enzymes from PDB). Clean and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s 3D structure (B3LYP/6-31G level) and generate conformers .
  • Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. Validate docking poses with experimental binding data (e.g., IC₅₀ from enzyme inhibition assays) .
  • Analysis : Binding affinity (ΔG) and hydrogen-bonding interactions (e.g., with catalytic residues) guide SAR studies .

Q. What strategies mitigate stability issues during biological assays for this compound?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEGylation) .

  • pH Stability : Buffer selection (e.g., PBS at pH 7.4) minimizes hydrolysis. Monitor degradation via LC-MS over 24–72 hours .

  • Light Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation .

    • Data Table : Stability Under Different Conditions
ConditionDegradation (%) at 24hMethod Used
PBS, pH 7.4, 25°C<5%HPLC-UV (254 nm)
DMSO, –20°C<2%LC-MS (ESI+)

Q. How do fluorine substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Electron Effects : Trifluoromethyl groups increase electron-withdrawing capacity, enhancing electrophilic substitution rates at the pyridine ring .
  • Metabolic Stability : Fluorine reduces oxidative metabolism (e.g., CYP450 inhibition assays show >50% parent compound remaining after 1 hour) .
  • Bioactivity : Fluorinated derivatives exhibit improved IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for non-fluorinated analogs in kinase inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.